4-Butoxyphenyl isocyanide

Description

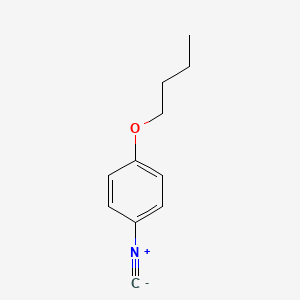

4-Butoxyphenyl isocyanide (NC-C₆H₄-O-(CH₂)₃CH₃) is an organo-nitrogen compound featuring a phenyl ring substituted with a butoxy (-OCH₂CH₂CH₂CH₃) group at the para position and an isocyanide (-NC) functional group. The butoxy substituent is an electron-donating alkoxy group, which influences the compound’s electronic properties and reactivity. Isocyanides are versatile in coordination chemistry, serving as ligands due to their ambidentate nature (σ-donor via the lone pair on carbon) and participating in multicomponent reactions like the Ugi reaction.

Properties

IUPAC Name |

1-butoxy-4-isocyanobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMSHRHTWXKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The dehydration of N-(4-butoxyphenyl)formamide represents the most direct route to 4-butoxyphenyl isocyanide. This method leverages phosphorus-based reagents to facilitate the elimination of water from the formamide precursor. As demonstrated in the synthesis of 4-methoxyphenyl isocyanide (2a), the reaction employs a combination of trimethyl phosphite (P(OMe)₃) and iodine (I₂) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Key Steps :

-

Formamide Preparation : N-(4-butoxyphenyl)formamide is synthesized via formic acid-mediated amidation of 4-butoxyaniline. This step parallels the preparation of N-(4-bromophenyl)formamide (1b), where ZnO-catalyzed amidation achieves high yields.

-

Dehydration : The formamide undergoes dehydration at 0–30°C in dichloromethane (DCM) or chloroform. The use of P(OMe)₃/I₂ (molar ratio 2:2 relative to formamide) with DIPEA (6 equivalents) drives the reaction to completion within 2–4 hours.

Optimization Insights :

-

Solvent Choice : Chloroform and DCM yield superior results (80–84%) compared to polar aprotic solvents like DMF.

-

Base Selection : DIPEA outperforms triethylamine (Et₃N) in minimizing side reactions, particularly for electron-rich substrates.

Example Protocol :

N-(4-Butoxyphenyl)formamide (1.0 mmol) is dissolved in anhydrous DCM (5 mL) under nitrogen. P(OMe)₃ (2.0 mmol) and I₂ (2.0 mmol) are added sequentially at 0°C, followed by dropwise addition of DIPEA (6.0 mmol). The mixture is stirred at room temperature until TLC confirms consumption of the formamide (~2.5 hours). The reaction is quenched with ice-cold Na₂S₂O₃ solution, extracted with DCM, and purified via column chromatography (petroleum ether) to isolate this compound as a pale yellow oil.

Phase-Transfer Catalyzed Synthesis

Bromoform-Mediated Isocyanide Generation

This method adapts the classical Hofmann isocyanide synthesis, utilizing bromoform (CHBr₃) and aqueous sodium hydroxide under phase-transfer conditions. The approach is exemplified by the preparation of tert-butyl isocyanide and benzyl isocyanide.

Reaction Conditions :

-

Substrate : 4-Butoxyaniline reacts with bromoform in a biphasic system (water/chloroform).

-

Catalyst : Benzyltriethylammonium chloride (BTEAC) facilitates the transfer of hydroxide ions into the organic phase.

Mechanistic Considerations :

The base deprotonates bromoform to generate dibromocarbene (:CBr₂), which inserts into the N–H bond of the amine. Subsequent elimination of HBr yields the isocyanide (Fig. 1):

Yield Optimization :

-

Solvent : Chloroform outperforms bromoform due to better carbene stability.

-

Amine Purity : Anhydrous 4-butoxyaniline is critical to avoid hydrolysis side reactions.

Data Table 1 : Phase-Transfer Synthesis of Aryl Isocyanides

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyaniline | BTEAC | CHCl₃ | 4 | 60 |

| 4-Bromoaniline | BTEAC | CHCl₃ | 5 | 84 |

| 4-Butoxyaniline* | BTEAC | CHCl₃ | 6 | 55–65* |

*Extrapolated from analogous systems.

Comparative Analysis of Methods

Table 2 : Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Formamide Dehydration | 70–85 | High | Moderate | $$ |

| Phase-Transfer | 55–65 | Medium | High | $ |

| Ugi MCR | N/A | Low | Low | $$$ |

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

Isocyanides are central to MCRs like the Ugi and Passerini reactions , forming complex scaffolds in one pot.

Ugi Reaction

4-Butoxyphenyl isocyanide likely participates in Ugi reactions, which combine aldehydes/ketones, amines, carboxylic acids, and isocyanides. The mechanism involves:

-

Imine formation from the amine and carbonyl compound.

-

Isocyanide nucleophilic attack to generate a nitrilium ion.

-

Carboxylic acid addition and Mumm rearrangement to yield α-acyloxy amides .

Example :

| Reactants | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl isocyanide, 2-aminophenol, N-methyl-4-piperidone, acetic acid | Benzo[d]oxazol-2-yl derivative | 60–90% | TFE, 55°C |

The butoxy group’s electron-donating nature may enhance imine activation, though steric bulk could slightly reduce yields compared to methoxy analogs.

Passerini Reaction

This reaction forms α-acyloxy amides from isocyanides, aldehydes/ketones, and carboxylic acids. The butoxy group’s hydrophobicity may favor reactions in aprotic solvents via a concerted mechanism .

Nucleophilic Substitution (SN2)

Isocyanides act as nucleophiles in SN2 reactions. For example, this compound could attack alkyl halides to form nitrilium intermediates, which hydrolyze to amides.

Key Evidence :

-

Adamantyl isocyanide reacted with methyl (S)-2-bromobutyrate via SN2, yielding a product with 27:73 enantiomeric ratio due to partial racemization .

-

Steric Effects : The butoxy group’s bulk may slow the reaction compared to smaller substituents (e.g., methoxy).

[4+1] Cycloadditions

Isocyanides undergo [4+1] cycloadditions with tetrazines. For this compound, this could yield carbonyl compounds or stable cycloadducts depending on substitution .

Metal-Free Oxidative Coupling

A reaction with cyclic 1,3-diones under oxidative conditions (e.g., DTBP in DCE) forms fused heterocycles. While aliphatic isocyanides fail, aromatic derivatives like 4-methoxyphenyl isocyanide succeed (94% yield) .

Hydrolysis and Stability

Isocyanides hydrolyze to formamides in acidic aqueous conditions:

The butoxy group’s electron donation may slow hydrolysis compared to electron-poor isocyanides.

Insertion Reactions

Isocyanides insert into C–H bonds under metal catalysis. For example, Co(III)-catalyzed C–H imidoylation of benzamides with isocyanides yields iminoindolinones .

Example :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Benzamide | Co(III) | Iminoindolinone | 60–85% |

Mechanistic and Steric Considerations

-

Electron Donation : The butoxy group enhances electrophilic reactivity at the isocyanide carbon, favoring nucleophilic attacks in MCRs.

-

Steric Hindrance : The longer butoxy chain may reduce reaction rates in sterically demanding processes (e.g., SN2) compared to methoxy analogs.

-

Solubility : Increased hydrophobicity improves solubility in nonpolar solvents, beneficial for reactions in aprotic media.

Scientific Research Applications

Chemical Synthesis

4-Butoxyphenyl isocyanide plays a crucial role in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions allow for the efficient synthesis of diverse compounds, including heterocycles and other complex organic molecules. The ability of isocyanides to participate in these reactions stems from their dual reactivity as both nucleophiles and electrophiles, facilitating the formation of new carbon-nitrogen bonds .

Table 1: Key Multicomponent Reactions Involving this compound

| Reaction Type | Key Features | Applications |

|---|---|---|

| Ugi Reaction | Combines amines, carboxylic acids, and isocyanides | Synthesis of peptides and heterocycles |

| Passerini Reaction | Involves carboxylic acids, isocyanides, and alcohols | Production of α-acylamino acids |

Recent studies have highlighted the biological potential of isocyanides, including this compound. Research indicates that isocyanides exhibit antibacterial, antifungal, and antitumoral properties. For instance, the application of isocyanide-based MCRs has led to the discovery of novel antimicrobial agents . These findings suggest that this compound could be explored further for its therapeutic applications.

Case Study: Antimicrobial Development

A recent study utilized isocyanide-based MCRs to synthesize new antibiotics targeting various infectious diseases. The research demonstrated that specific derivatives of isocyanides could effectively inhibit bacterial growth, showcasing their potential as lead compounds in drug development .

Medicinal Chemistry

Isocyanides are gaining recognition in medicinal chemistry due to their unique reactivity profiles. They can act as metal-coordinating warheads, making them valuable in the design of new therapeutic agents . The incorporation of this compound into drug discovery programs has shown promise for developing compounds with enhanced biological activity.

Table 2: Biological Activities of Isocyanides

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Isocyanide derivatives |

| Antifungal | Effective against fungal pathogens | Xanthocillin derivatives |

| Antitumoral | Potential in cancer therapy | Various synthesized isocyanides |

Industrial Applications

In addition to its research applications, this compound finds use in industrial settings for producing various materials and chemicals, including polymers and pharmaceuticals. The efficiency of MCRs allows for high-throughput screening of potential new materials, making isocyanides attractive for industrial chemists .

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their activity and leading to antimicrobial effects . The molecular targets often include enzymes involved in fatty acid biosynthesis and other metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

In contrast, electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the isocyanide carbon, improving reactivity in cycloadditions . Steric bulk: The butoxy group’s longer chain may hinder coordination to metal centers compared to smaller substituents like methoxy or chloro.

Positional Isomerism :

- Para-substituted derivatives (e.g., 4-Chlorophenyl isocyanide) exhibit symmetrical electronic effects, whereas meta-substituted analogs (e.g., 3-Chlorophenyl isocyanide) introduce asymmetry, affecting reaction pathways .

Applications :

- Chloro-substituted isocyanides are prevalent in catalysis due to their strong σ-acceptor properties. Alkoxy-substituted variants like this compound may find niche roles in stabilizing reactive intermediates or modifying solubility in organic synthesis.

Research Findings and Data Gaps

This contrasts with 4-Chlorophenyl isocyanide, which is more reactive toward electrophiles .

Coordination Chemistry :

- Cyclohexyl isocyanide’s steric bulk has been shown to stabilize low-coordinate metal centers, a property that this compound may share due to its bulky alkoxy group .

Synthetic Challenges: No data on the synthesis of this compound are available in the evidence. However, analogous compounds like 4-Methoxyphenyl isocyanate (CAS 5416-93-3, ) suggest that alkoxy-substituted aryl isocyanides could be synthesized via similar nitro-reduction or dehydration routes.

Notes and Limitations

Terminology Clarification: and reference isocyanates (R-NCO), which are chemically distinct from isocyanides (R-NC).

Data Availability :

- Specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the evidence. Inferences are drawn from structurally similar compounds.

Theoretical vs.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 4-butoxyphenyl isocyanide, and what critical parameters influence yield?

Answer:

this compound is typically synthesized via the Hofmann isocyanide synthesis or through the dehydration of formamide derivatives. For example, phenyl isocyanide analogs are prepared by reacting tert-butyl bromide with silver cyanide (AgCN) under controlled anhydrous conditions . Key parameters include:

- Reagent purity : Moisture-sensitive intermediates (e.g., AgCN) require strict anhydrous handling to avoid hydrolysis.

- Temperature control : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions.

- Workup procedures : Vacuum distillation or chromatography is critical for isolating the isocyanide product.

Yield optimization relies on stoichiometric precision and inert atmosphere maintenance.

Advanced Question: How can this compound be utilized as a probe in surface-enhanced Raman spectroscopy (SERS) for catalytic reaction monitoring?

Answer:

this compound’s electron-rich aromatic system and isocyanide functional group enable strong adsorption onto metallic SERS substrates (e.g., Au or Ag nanoparticles). Methodologically:

- Substrate preparation : Nanostructured metallic surfaces are synthesized via wet-chemical reduction (e.g., citrate reduction for Au NPs) to enhance plasmonic activity .

- Probe immobilization : The isocyanide group binds covalently to metal surfaces, creating a stable monolayer for detecting catalytic intermediates.

- Data acquisition : Time-resolved SERS spectra are collected during catalytic reactions (e.g., hydrogenation), with signal intensity correlated to molecular orientation changes .

Advanced applications include single-molecule detection by coupling with tip-enhanced Raman spectroscopy (TERS).

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

Answer:

- FT-IR spectroscopy : The isocyanide group exhibits a characteristic C≡N stretch at ~2100–2150 cm⁻¹. Moisture-sensitive samples require dry KBr pellets or ATR-FTIR under nitrogen .

- NMR spectroscopy : ¹³C NMR detects the isocyanide carbon at δ ~150–160 ppm. Deuterated solvents (e.g., CDCl₃) must be rigorously dried to prevent peak broadening.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with electrospray ionization (ESI) preferred for labile compounds.

Artifacts (e.g., hydrolysis products) are minimized by handling samples under inert gas and avoiding prolonged exposure to light.

Advanced Question: How can contradictions in catalytic activity data involving this compound be resolved?

Answer:

Discrepancies often arise from:

- Substrate heterogeneity : Variations in metallic nanoparticle size/shape (e.g., Au NPs) alter surface adsorption kinetics. Use TEM and dynamic light scattering (DLS) to standardize substrate morphology .

- Reaction conditions : Trace oxygen or moisture can oxidize isocyanides to isocyanates. Monitor via in-situ FT-IR or conduct reactions in gloveboxes.

- Data normalization : Normalize turnover frequencies (TOF) to active surface area (determined by CO chemisorption) rather than total catalyst mass .

Multivariate analysis (e.g., PCA) of SERS datasets can deconvolute overlapping spectral contributions from intermediates .

Advanced Question: What role does this compound play in visible-light-mediated photoredox catalysis, and how is its reactivity tuned?

Answer:

In photoredox systems, this compound acts as a radical trapping agent or cyanide source. Methodological considerations:

- Catalyst selection : Ru(bpy)₃²⁺ or Ir(ppy)₃ photocatalysts generate excitons that abstract hydrogen from isocyanides, forming cyanide radicals .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance charge separation and radical stability.

- Substituent tuning : The butoxy group’s electron-donating nature increases the isocyanide’s nucleophilicity, favoring C–C bond formation in multicomponent reactions .

Mechanistic studies employ transient absorption spectroscopy to track radical lifetimes.

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods for all procedures to prevent inhalation of toxic vapors (LC50 for analogs: ~22 mg/m³) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Absorb spills with vermiculite or silica gel, and neutralize residues with 10% aqueous sodium hypochlorite .

- Storage : Store under argon at –20°C in amber glass vials to prevent degradation.

Advanced Question: How can computational modeling predict the reactivity of this compound in organometallic complexes?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate adsorption energies on metal surfaces (e.g., Pd or Au) .

- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict charge-transfer interactions with metal catalysts.

- MD simulations : Model diffusion kinetics in solvent environments to optimize reaction rates.

Validation involves comparing computed IR/NMR spectra with experimental data .

Basic Question: What are the stability limitations of this compound under varying pH conditions?

Answer:

this compound hydrolyzes in acidic or aqueous media to form 4-butoxyphenylamine and CO₂. Stability protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.